molecular formula C8H10Cl2FN B7887367 1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride

1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride

Cat. No.: B7887367
M. Wt: 210.07 g/mol
InChI Key: SPEWNMFCSPYCCJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral aromatic amine building block of significant interest in medicinal chemistry and pharmaceutical research. Its core research value is linked to the 3-chloro-4-fluorophenyl pharmacophore, which has been identified as a key structural motif for enhancing the inhibitory activity against tyrosinase (TYR) from Agaricus bisporus (AbTYR) . Tyrosinase is a crucial enzyme in melanin production, and its overproduction is associated with skin pigmentation disorders and neurodegenerative processes in Parkinson's disease . The strategic incorporation of the 3-chloro-4-fluorophenyl fragment into various chemotypes has been shown to establish profitable contacts within the enzyme's catalytic cavity, leading to the development of potent inhibitors with IC50 values in the low micromolar to sub-micromolar range . This makes the compound a valuable precursor for synthesizing and optimizing new small-molecule inhibitors for potential therapeutic and cosmetic applications. The compound has a molecular formula of C8H10Cl2FN and a molecular weight of 210.07 to 210.08 g/mol . It is typically supplied with a purity of 95% or higher . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a risk assessment and ensure safe handling practices are followed. Please refer to the provided Safety Data Sheet (SDS) for detailed hazard information, which includes warnings that the compound may be harmful if swallowed and causes skin and serious eye irritation . For stability, the compound should be stored in an inert atmosphere at room temperature .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEWNMFCSPYCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The ketone reacts with ammonia to form an imine intermediate, which is subsequently reduced to the primary amine. Key parameters include:

  • Temperature : 40–90°C for primary amine formation.

  • Catalyst loading : 0.02–0.05 mol% Pd.

  • Solvent : Ethanol or methanol for optimal solubility.

The reaction achieves yields of 85–93% with high enantiomeric purity when chiral catalysts are employed. For large-scale production, continuous-flow systems with immobilized Pd catalysts enhance throughput, achieving turnover numbers (TON) of 4.0 × 10⁴ in 24 hours.

Catalytic Hydrogenation of 4-Chloro-3-fluorophenylacetonitrile

Hydrogenation of nitriles offers a robust alternative for amine synthesis. 4-Chloro-3-fluorophenylacetonitrile undergoes reduction in the presence of Raney nickel or palladium-on-carbon (Pd/C) under 50–100 psi H₂ at 80–100°C .

Optimization and Byproduct Control

Excessive hydrogenation may lead to over-reduction to secondary amines. To mitigate this:

  • Ammonia saturation in the reaction medium suppresses secondary amine formation.

  • Low hydrogen pressure (30–50 psi) ensures selective reduction to the primary amine.

This method typically delivers yields of 80–90% , with the hydrochloride salt obtained via precipitation using concentrated HCl in ethanol.

Reduction of 1-(4-Chloro-3-fluorophenyl)-2-nitropropane

Nitro group reduction provides a classical pathway to primary amines. 1-(4-Chloro-3-fluorophenyl)-2-nitropropane is reduced using iron powder in hydrochloric acid or catalytic hydrogenation.

Iron-Mediated Reduction

  • Conditions : Reflux in ethanol with excess Fe and HCl.

  • Yield : ~75%, with residual iron impurities removed via filtration and recrystallization.

Catalytic hydrogenation with Pd/C under 1 atm H₂ improves purity to >95% , albeit with higher costs.

Leuckart Reaction for Amine Synthesis

The Leuckart reaction employs ammonium formate and 4-chloro-3-fluorophenylacetone at 150–200°C to yield the corresponding amine formate, which is hydrolyzed to the free base.

Limitations and Adjustments

  • Moderate yields (60–70%) due to competing decomposition at high temperatures.

  • Solvent-free conditions improve reaction efficiency but require rigorous temperature control.

Enantioselective Synthesis Using Chiral Catalysts

For applications requiring the (S) -enantiomer, asymmetric hydrogenation of imines or ketones is critical. Chiral phosphine ligands, such as (R)-BINAP , paired with ruthenium or palladium catalysts, induce enantiomeric excess (ee ) of >99% .

Kinetic Resolution

Racemic mixtures are resolved using chiral acids (e.g., tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization.

Hydrochloride Salt Formation

The free amine is treated with 37% HCl in anhydrous ethanol, yielding the hydrochloride salt after cooling and filtration. Key parameters include:

  • Stoichiometry : 1:1 molar ratio of amine to HCl.

  • Purity : Recrystallization from ethanol/ether mixtures achieves ≥99% purity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination85–9395–99HighModerate
Nitrile Hydrogenation80–9090–95ModerateLow
Nitro Reduction70–7585–90LowHigh
Leuckart Reaction60–7080–85LowModerate

Reductive amination and nitrile hydrogenation are preferred for industrial-scale production due to their balance of yield and scalability.

Industrial-Scale Production Considerations

  • Catalyst Recycling : Silicon-supported Pd catalysts enable ≥10 reuses without significant activity loss.

  • Waste Management : Byproducts like ammonium chloride are neutralized with NaOH for safe disposal.

  • Quality Control : HPLC with chiral columns ensures enantiomeric purity, while FT-IR and NMR validate structural integrity .

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling .

Comparison with Similar Compounds

Substituent Variations: Halogen Position and Functional Groups

Structural analogs often differ in halogen positioning or substituent identity, leading to distinct physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound Reference
1-(3-Chloro-2-fluorophenyl)ethanamine HCl C₈H₁₀Cl₂FN 210.08 Cl at position 3, F at position 2 Halogen positions swapped (3-Cl, 2-F vs. 4-Cl, 3-F)
(R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl C₉H₁₃Cl₂N 206.11 Methyl at position 3 instead of F Reduced electronegativity; increased hydrophobicity
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine HCl C₉H₁₀F₄NCl 253.64 CF₃ at position 3, F at position 4 Strong electron-withdrawing CF₃ group
1-(4-Amino-3-fluorophenyl)ethanone HCl C₈H₉ClFNO 189.61 Ketone group instead of amine Functional group change (amine → ketone)

Key Implications :

  • Methyl vs.

Halogen Substitution: Bromine vs. Chlorine

Bromine analogs introduce steric and electronic differences due to bromine’s larger atomic radius and polarizability.

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substitution Impact vs. Target Compound Reference
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl C₈H₁₀BrClFN 254.53 Br at position 4 Increased steric bulk; enhanced halogen bonding

Key Implications :

  • Bromine’s larger size may improve binding to hydrophobic pockets in proteins but could reduce solubility.

Stereochemical Variations: Enantiomeric Pairs

Chirality significantly impacts pharmacological activity. The target compound’s S-enantiomer (CAS 1245808-01-8) is often compared to its R-enantiomer (CAS 1253790-80-5):

Property S-Enantiomer R-Enantiomer Reference
CAS Number 1245808-01-8 1253790-80-5
Biological Activity Higher affinity for certain receptors Lower or altered receptor interaction

Key Implications :

  • Enantiomers may exhibit divergent pharmacokinetics or toxicity profiles due to stereospecific enzyme interactions.

Functional Group Modifications

Replacing the amine group with other functionalities drastically alters reactivity:

  • Ketone Derivative (C₈H₉ClFNO, ): The ketone group eliminates the basic amine, reducing solubility in acidic environments and altering hydrogen-bonding capacity.

Biological Activity

1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride, also known as (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H10ClF
  • Molecular Weight : 175.62 g/mol
  • CAS Number : 1114559-14-6

The compound features a chiral center, which contributes to its unique biological interactions compared to its enantiomer. The presence of both chlorine and fluorine substituents on the phenyl ring significantly influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Cytochrome P450 Enzymes : It acts as a selective inhibitor of CYP1A2, which is crucial for drug metabolism and can enhance the efficacy of co-administered drugs.
  • Neurotransmitter Receptors : The compound may influence serotonin and dopamine receptor systems, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions.

Biological Activity Overview

This compound has been studied for its potential in several biological contexts:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in treating infections. Its mechanism involves binding to specific enzymes or receptors in microorganisms, leading to alterations in their function.

Neuropharmacological Effects

Due to its ability to cross the blood-brain barrier, the compound shows promise in central nervous system pharmacology. Studies suggest that it may exhibit psychoactive properties by modulating neurotransmitter systems.

Table 1: Biological Targets and Activities

Target TypeActivity DescriptionReference
Cytochrome P450Inhibitor of CYP1A2
Serotonin ReceptorsPotential modulator for mood disorders
Dopamine ReceptorsPossible influence on psychopharmacological effects
Antimicrobial TargetsEfficacy against various microorganisms

Table 2: Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
(S)-1-(4-Chloro-3-fluorophenyl)ethanamineOpposite chiralityDifferent biological activity profile
4-Chloro-3-fluoroanilineLacks ethylamine side chainPrimarily used as a precursor in synthesis
1-(4-Chlorophenyl)ethanamineLacks fluorine substitutionDifferent pharmacological properties

Case Study 1: Inhibition of CYP1A2

In vitro studies demonstrated that (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride effectively inhibited CYP1A2 activity, which is crucial for the metabolism of various pharmaceuticals. This finding suggests that co-administration could enhance therapeutic outcomes by preventing drug interactions.

Case Study 2: Neuropharmacological Applications

A study investigating the effects on neurotransmitter systems found that this compound influenced serotonin receptor activity, indicating potential benefits for conditions such as depression and anxiety. The specific pathways involved were not fully elucidated but warrant further investigation.

Q & A

Q. How to address conflicting bioactivity data in cell-based vs. in vivo assays?

  • Root Cause : Poor pharmacokinetic properties (e.g., low BBB penetration) may reduce in vivo efficacy despite in vitro potency.
  • Resolution : Conduct ADME profiling (plasma protein binding, microsomal stability) and optimize logP via prodrug strategies .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethodTypical ValueReference
Molecular WeightMass Spectrometry210.08 g/mol
Melting PointDSC180–185°C (decomposes)
LogP (Predicted)HPLC Retention Time Correlation2.1 ± 0.3

Q. Table 2. Recommended Analytical Conditions

TechniqueColumn/ParametersMobile PhaseDetection
HPLCC18, 5 µm, 250 × 4.6 mm0.1% TFA in ACN:H2O (70:30)UV 254 nm
GC-MSDB-5MS, 30 m × 0.25 mmHe carrier, 2 mL/minEI 70 eV

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